Cas no 6301-60-6 (4-Iodophthalic acid)
4-Iodophthalic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodophthalic acid
- 1,2-BENZENEDICARBOXYLIC ACID,4-IODO
- 1,2-Benzenedicarboxylicacid, 4-iodo-
- 4-IODO-1,2-BENZENEDICARBOXYLIC ACID
- 4-iodo-phthalic acid
- 4-Jod-phthalsaeure
- AC1L2ZMX
- AC1Q5TG1
- AG-G-32663
- CTK2F6666
- NSC42483
- SureCN522679
- AK123113
- NVBFLFQAJXJZIE-UHFFFAOYSA-N
- RW4088
- FCH1331832
- AX8247291
- X5627
- 301B606
- Z1269194728
- RNU5L68HD6
- s10854
- DTXCID60134719
- DB-073244
- 1,2-Benzenedicarboxylic acid, 4-iodo-
- NSC 42483
- 4-Iodobenzene-o-dicarboxylic acid
- EINECS 228-594-9
- AKOS015890601
- MFCD00673159
- 6301-60-6
- SY102978
- NSC-42483
- EN300-1664011
- 4-iodobenzene-1,2-dicarboxylic acid
- 4-Iodophthalicacid
- DTXSID60212228
- NS00035251
- SCHEMBL522679
- CS-0041129
- AS-19216
- Phthalic acid, 4-iodo-
-
- MDL: MFCD00673159
- Inchi: 1S/C8H5IO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
- InChI Key: NVBFLFQAJXJZIE-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(=O)O)=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 291.92275
- Monoisotopic Mass: 291.92326 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 292.03
- XLogP3: 1.7
- Topological Polar Surface Area: 74.6
Experimental Properties
- Density: 2.138
- Boiling Point: 431.1°C at 760 mmHg
- Flash Point: 214.5°C
- Refractive Index: 1.704
- PSA: 74.6
- LogP: 1.68760
4-Iodophthalic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
4-Iodophthalic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149586-1g |
4-Iodophthalic acid |
6301-60-6 | 95% | 1g |
$216.00 | 2023-09-01 | |
| Alichem | A019149586-5g |
4-Iodophthalic acid |
6301-60-6 | 95% | 5g |
$612.00 | 2023-09-01 | |
| Alichem | A019149586-10g |
4-Iodophthalic acid |
6301-60-6 | 95% | 10g |
$1008.00 | 2023-09-01 | |
| TRC | I738130-10mg |
4-Iodophthalic Acid |
6301-60-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I738130-50mg |
4-Iodophthalic Acid |
6301-60-6 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I738130-100mg |
4-Iodophthalic Acid |
6301-60-6 | 100mg |
$ 210.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ327-200mg |
4-Iodophthalic acid |
6301-60-6 | 97% | 200mg |
135.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ327-50mg |
4-Iodophthalic acid |
6301-60-6 | 97% | 50mg |
60.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ327-250mg |
4-Iodophthalic acid |
6301-60-6 | 97% | 250mg |
177CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QQ327-1g |
4-Iodophthalic acid |
6301-60-6 | 97% | 1g |
574.0CNY | 2021-07-13 |
4-Iodophthalic acid Suppliers
4-Iodophthalic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Iodophthalic acid
4-Iodophthalic Acid (CAS No. 6301-60-6): A Comprehensive Overview
4-Iodophthalic acid, also known by its CAS number 6301-60-6, is a derivative of phthalic acid with an iodine substituent at the para position of the benzene ring. This compound belongs to the class of aromatic dicarboxylic acids and has garnered significant attention in various fields due to its unique chemical properties and potential applications in materials science, pharmaceuticals, and analytical chemistry.
The molecular structure of 4-iodophthalic acid consists of a benzene ring with two carboxylic acid groups at the ortho positions and an iodine atom at the para position relative to one of the carboxylic acid groups. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block for synthesizing advanced materials such as coordination polymers, metal-organic frameworks (MOFs), and functionalized polymers.
Recent studies have highlighted the role of 4-iodophthalic acid in the development of novel materials with tailored properties. For instance, researchers have utilized this compound as a ligand in the synthesis of MOFs, which exhibit high surface areas and porosity, making them ideal for gas storage, catalysis, and drug delivery applications. The presence of the iodine atom in 4-iodophthalic acid not only enhances the stability of these materials but also introduces new functionalities, such as selective adsorption of heavy metal ions from aqueous solutions.
In addition to its role in materials science, 4-iodophthalic acid has found applications in pharmaceutical research. Its ability to form stable complexes with metal ions has been exploited in the design of anti-cancer drugs and contrast agents for medical imaging. For example, recent studies have demonstrated that 4-iodophthalic acid derivatives can act as chelating agents for copper ions, which are known to play a critical role in tumor growth and progression.
The synthesis of 4-iodophthalic acid typically involves iodination reactions of phthalic acid derivatives under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have made 4-iodophthalic acid more accessible for both academic research and industrial applications.
From an analytical chemistry perspective, 4-iodophthalic acid serves as a versatile reagent for sensing applications due to its high sensitivity towards metal ions and pH-responsive properties. For instance, researchers have developed colorimetric sensors based on 4-iodophthalic acid that can detect trace amounts of metal ions such as lead(II) and mercury(II) in environmental samples with high accuracy.
In conclusion, 4-iodophthalic acid (CAS No. 6301-60-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key material for future innovations in science and technology.
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